![molecular formula C16H10ClFO2 B1300406 3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one](/img/structure/B1300406.png)
3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
準備方法
The synthesis of 3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced chromenone derivatives.
Substitution: The presence of chloro and fluoro substituents on the phenyl ring allows for nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
科学的研究の応用
作用機序
The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The presence of chloro and fluoro substituents enhances its binding affinity to target proteins, contributing to its biological activity.
類似化合物との比較
3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one can be compared with other chromenone derivatives and related compounds:
Chromenone Derivatives: Compounds such as 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share the chromenone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorophenyl Derivatives: Compounds like 2-fluoro-6-chlorobenzaldehyde and 4-fluoro-2-chlorobenzaldehyde have similar substituents on the phenyl ring but lack the chromenone core, resulting in different reactivity and applications.
Schiff Bases and Hydrazones: These compounds, formed by condensation reactions with amines or hydrazines, exhibit distinct structural features and biological activities compared to the parent chromenone derivative.
特性
分子式 |
C16H10ClFO2 |
|---|---|
分子量 |
288.7 g/mol |
IUPAC名 |
3-[(2-chloro-6-fluorophenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H10ClFO2/c17-13-5-3-6-14(18)12(13)8-10-9-20-15-7-2-1-4-11(15)16(10)19/h1-8H,9H2 |
InChIキー |
YYJMAENVZAGDGJ-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CC=C3O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


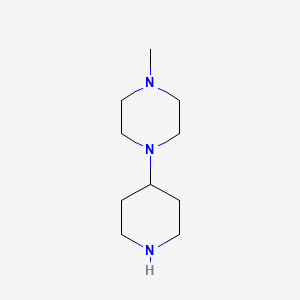
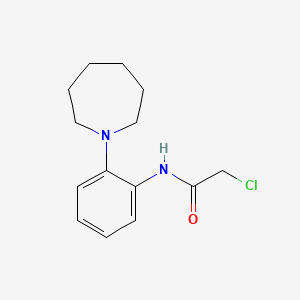
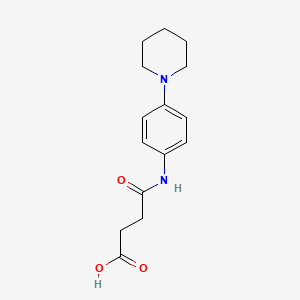
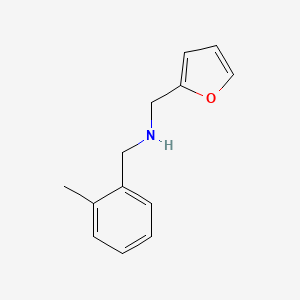
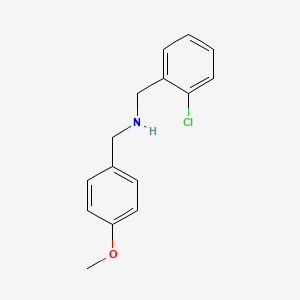
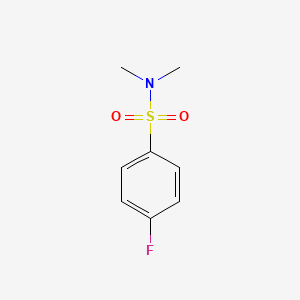
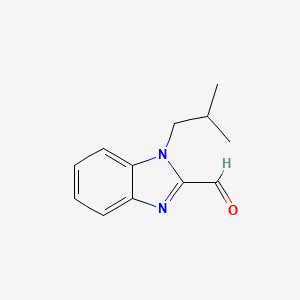

![4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300351.png)
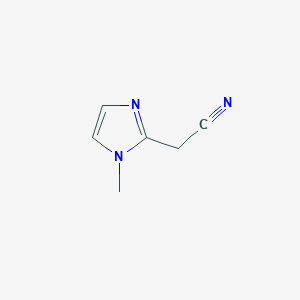
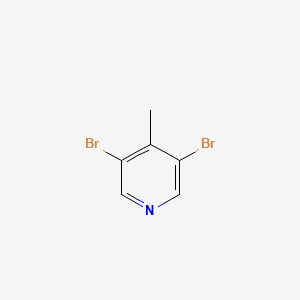
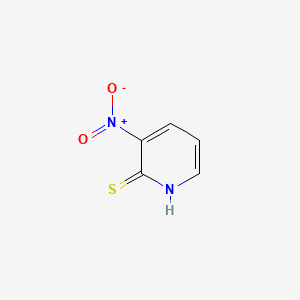
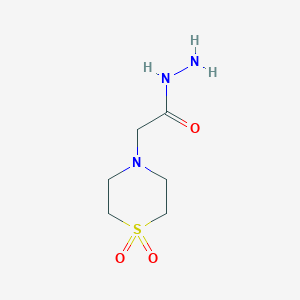
![2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine](/img/structure/B1300380.png)
